molecular formula C21H28O2 B101485 Methyl 6-dehydroabietate CAS No. 18492-76-7

Methyl 6-dehydroabietate

Cat. No. B101485
CAS RN: 18492-76-7
M. Wt: 312.4 g/mol
InChI Key: GNEXBBYESLSHNT-HMXCVIKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-dehydroabietate is a natural product that is derived from the resin of coniferous trees. It has been found to have various biological activities, making it an important subject of scientific research.

Mechanism Of Action

The mechanism of action of Methyl 6-dehydroabietate is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been found to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Methyl 6-dehydroabietate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. It has also been found to increase the levels of antioxidant enzymes such as SOD and CAT, which are involved in cellular defense against oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 6-dehydroabietate in lab experiments is that it is a natural product, making it less toxic than synthetic compounds. Additionally, it has been found to have low cytotoxicity, making it suitable for in vitro experiments. However, one limitation of using Methyl 6-dehydroabietate in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on Methyl 6-dehydroabietate. One direction is to investigate its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another direction is to investigate its potential as a neuroprotective agent. Studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Additionally, studies are needed to further elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

Methyl 6-dehydroabietate can be synthesized by the oxidation of abietic acid, which is obtained from the resin of coniferous trees. The oxidation process can be carried out using various reagents such as potassium permanganate, sodium hypochlorite, or hydrogen peroxide. The yield of this reaction is dependent on the choice of the oxidizing agent and the reaction conditions.

Scientific Research Applications

Methyl 6-dehydroabietate has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to have neuroprotective effects, making it a promising molecule for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18492-76-7

Product Name

Methyl 6-dehydroabietate

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1

InChI Key

GNEXBBYESLSHNT-HMXCVIKNSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C

Origin of Product

United States

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